N-tert-Butyl 4-Nitrophenylsulfonamide
Overview
Description
N-tert-Butyl 4-Nitrophenylsulfonamide is a notable chemical compound with significant applications in both industrial chemistry and pharmaceutical research. This compound is an example of a sulfonamide derivative, which is known for its diverse chemical properties and biological activities . The specific structure of this compound features a tert-butyl group, which imparts increased steric bulk, and a nitrophenyl group, which introduces additional electronic effects due to the nitro group .
Preparation Methods
The synthesis of N-tert-Butyl 4-Nitrophenylsulfonamide typically involves the reaction of tert-butylamine with 4-nitrobenzenesulfonyl chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is often used to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or column chromatography to achieve high purity .
Chemical Reactions Analysis
N-tert-Butyl 4-Nitrophenylsulfonamide undergoes various chemical reactions, including:
Scientific Research Applications
N-tert-Butyl 4-Nitrophenylsulfonamide is used in various scientific research applications:
Pharmaceuticals: It serves as a reagent in the development of sulfonamide-based drugs, which have antibacterial properties.
Industrial Chemistry: It acts as a reactive intermediate in the synthesis of other chemical compounds, including sulfonamide-containing polymers.
Materials Science: The compound’s stability and chemical resistance make it useful in the preparation of materials with specific properties.
Mechanism of Action
The mechanism of action of N-tert-Butyl 4-Nitrophenylsulfonamide involves its interaction with biological targets through its sulfonamide group. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity . The nitro group can also participate in redox reactions, affecting the compound’s overall reactivity and interactions .
Comparison with Similar Compounds
N-tert-Butyl 4-Nitrophenylsulfonamide can be compared with other sulfonamide derivatives such as:
N-tert-Butyl 4-Aminophenylsulfonamide: Similar structure but with an amino group instead of a nitro group.
N-tert-Butyl 3-Nitrophenylsulfonamide: Similar structure but with the nitro group in a different position on the aromatic ring.
N-tert-Butylbenzenesulfonamide: Lacks the nitro group, resulting in different electronic properties.
These comparisons highlight the unique electronic and steric effects imparted by the nitro and tert-butyl groups in this compound, which influence its reactivity and applications .
Properties
IUPAC Name |
N-tert-butyl-4-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-10(2,3)11-17(15,16)9-6-4-8(5-7-9)12(13)14/h4-7,11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSUQTZCHSBFEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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